N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide
Overview
Description
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide is a complex organic compound that features an adamantane moiety, a methoxyphenyl group, and a chlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the adamantylacetyl intermediate. This intermediate is then reacted with 4-amino-2-methoxyphenyl and 2-chlorobenzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new amide or ester derivatives.
Scientific Research Applications
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance lipophilicity and improve the compound’s ability to cross biological membranes. This can lead to increased efficacy in targeting intracellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties. Additionally, compounds with similar structural features, such as methoxyphenyl and chlorobenzamide groups, can be compared for their chemical and biological activities.
Uniqueness
What sets N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide apart is its unique combination of structural elements, which confer distinct chemical and biological properties. The presence of the adamantane moiety, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3/c1-32-23-11-19(6-7-22(23)29-25(31)20-4-2-3-5-21(20)27)28-24(30)15-26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18H,8-10,12-15H2,1H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOCUXLQBQRRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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